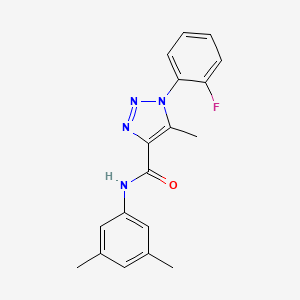
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a member of the 1,2,3-triazole class of compounds, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Overview
- IUPAC Name : this compound
- Molecular Formula : C18H17FN4O
- Molecular Weight : 324.359 g/mol
- CAS Number : 899213-22-0
Biological Activities
The biological activities of this compound are primarily attributed to the 1,2,3-triazole moiety. Compounds containing this structure have been reported to exhibit a wide range of pharmacological effects:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,2,3-triazole derivatives. For instance:
- A series of 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer activity against non-small-cell lung cancer (NSCLC) cell lines. One compound exhibited an IC50 value of 6.06 μM against H460 cells and induced significant apoptosis through reactive oxygen species (ROS) generation and increased expression of LC3 and γ-H2AX proteins .
2. Antimicrobial Properties
The antimicrobial efficacy of triazole compounds has been extensively studied:
- Compounds with the 1,2,3-triazole scaffold have shown activity against various bacterial strains and fungi. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli . However, specific data on this compound's antimicrobial activity remains limited.
3. Neuroprotective Effects
The compound's potential in neuroprotection has been suggested through its interaction with cholinergic systems:
- The triazole ring has been linked to anti-cholinesterase activity, which could be beneficial in treating neurodegenerative diseases . The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities is crucial for enhancing cognitive functions and memory retention.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The nitrogen atoms within the triazole ring facilitate interactions with target enzymes such as AChE and BuChE .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by generating ROS and activating specific protein expressions related to cell death .
Data Summary
| Biological Activity | Findings |
|---|---|
| Anticancer | IC50 = 6.06 μM against H460 cells; induces apoptosis through ROS generation |
| Antimicrobial | Active against E. coli with MIC = 0.0063 μmol/mL; limited data on specific efficacy |
| Neuroprotective | Potential AChE inhibition; implications for neurodegenerative disease treatment |
Case Studies
Several case studies highlight the promising nature of triazole compounds:
- Antitumor Efficacy : A study focused on a novel series of triazole hybrids demonstrated significant antitumor effects in vitro with several compounds outperforming standard treatments .
- Antioxidant Properties : Research on related triazole compounds revealed notable antioxidant capabilities that may contribute to their protective effects against oxidative stress-related diseases .
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-8-12(2)10-14(9-11)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBCPQLWUQUBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














